molecular formula C11H14BNO3 B14280994 4-(1,3,6,2-Dioxazaborocan-2-yl)benzaldehyde CAS No. 128399-19-9

4-(1,3,6,2-Dioxazaborocan-2-yl)benzaldehyde

Cat. No.: B14280994
CAS No.: 128399-19-9
M. Wt: 219.05 g/mol
InChI Key: OEMYEPMHTILVIM-UHFFFAOYSA-N
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Description

4-(1,3,6,2-Dioxazaborocan-2-yl)benzaldehyde is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzaldehyde group attached to a dioxazaborocane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3,6,2-Dioxazaborocan-2-yl)benzaldehyde typically involves the reaction of 4-carboxyphenylboronic acid with methylimindodiacetic acid (MIDA) under specific conditions. The reaction is carried out in a mixture of dimethylformamide (DMF) and water, with copper sulfate pentahydrate and sodium ascorbate as catalysts . The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,3,6,2-Dioxazaborocan-2-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The benzaldehyde group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehyde derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3,6,2-Dioxazaborocan-2-yl)benzaldehyde is unique due to its specific dioxazaborocane ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

128399-19-9

Molecular Formula

C11H14BNO3

Molecular Weight

219.05 g/mol

IUPAC Name

4-(1,3,6,2-dioxazaborocan-2-yl)benzaldehyde

InChI

InChI=1S/C11H14BNO3/c14-9-10-1-3-11(4-2-10)12-15-7-5-13-6-8-16-12/h1-4,9,13H,5-8H2

InChI Key

OEMYEPMHTILVIM-UHFFFAOYSA-N

Canonical SMILES

B1(OCCNCCO1)C2=CC=C(C=C2)C=O

Origin of Product

United States

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